3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-methyl-1,6-dihydropyridino[1,2-a]pyridi no[2,3-d]pyrimidin-5-one
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Overview
Description
3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)sulfonyl]-1-(2-furylmethyl)-2-imino-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 3-[(4-Chlorophenyl)sulfonyl]-2-imino-10-methyl-1-(2-phenylethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
Uniqueness
What sets 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. Its combination of sulfonyl and imino groups, along with the fused heterocyclic rings, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H13ClN4O3S |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C18H13ClN4O3S/c1-22-16(20)14(27(25,26)12-7-5-11(19)6-8-12)10-13-17(22)21-15-4-2-3-9-23(15)18(13)24/h2-10,20H,1H3 |
InChI Key |
IZHJVWMLZYDCAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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